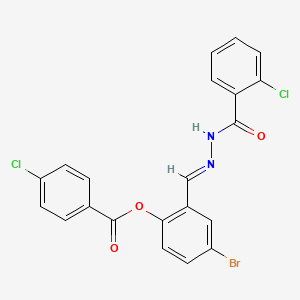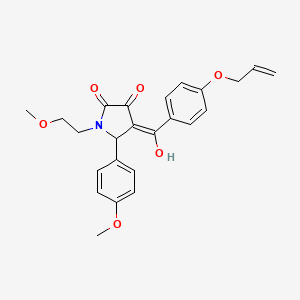
N'-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide: is an organic compound characterized by the presence of a chlorobenzylidene group attached to a dihydroxybenzohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-chlorobenzaldehyde+2,4-dihydroxybenzohydrazide→N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide
The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of ultrasound or microwave irradiation can also enhance reaction rates and efficiency .
化学反应分析
Types of Reactions
Oxidation: N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzylidene moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
科学研究应用
Chemistry
In chemistry, N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of heterocyclic compounds, which are of significant interest due to their biological activities.
Biology and Medicine
In biological and medicinal research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Industry
In the industrial sector, N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of metal-based catalysts.
作用机制
The mechanism by which N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls.
相似化合物的比较
Similar Compounds
- N’-(3-Chlorobenzylidene)-3,4-dimethoxybenzohydrazide
- N’-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide
Uniqueness
Compared to similar compounds, N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is unique due to the presence of two hydroxyl groups on the benzohydrazide moiety. These hydroxyl groups enhance its ability to form hydrogen bonds, which can significantly influence its biological activity and chemical reactivity.
Conclusion
N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various chemical reactions and exhibit significant biological activities, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
382598-19-8 |
|---|---|
分子式 |
C14H11ClN2O3 |
分子量 |
290.70 g/mol |
IUPAC 名称 |
N-[(E)-(3-chlorophenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-3-1-2-9(6-10)8-16-17-14(20)12-5-4-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+ |
InChI 键 |
FXKRXNJDPPXGEF-LZYBPNLTSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013250.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12013273.png)

![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013288.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013306.png)


![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12013341.png)
![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013351.png)
![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12013352.png)
